molecular formula C9H16N2O B14872599 5-(aminomethyl)-N,N-diethylfuran-2-amine

5-(aminomethyl)-N,N-diethylfuran-2-amine

Cat. No.: B14872599
M. Wt: 168.24 g/mol
InChI Key: BPKQYVCFZFPVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(aminomethyl)-N,N-diethylfuran-2-amine is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of an aminomethyl group attached to the furan ring, along with two ethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N,N-diethylfuran-2-amine typically involves the reductive amination of 5-(hydroxymethyl)furfural (HMF). One common method employs the use of a catalyst such as Ru/C or Pt/SiO2 in the presence of molecular hydrogen. The reaction conditions often include an aqueous ammonia solution and a temperature range of 80-100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of heterogeneous catalysts, such as Ni/SBA-15, can enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N,N-diethylfuran-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of furan alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

5-(aminomethyl)-N,N-diethylfuran-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N,N-diethylfuran-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The furan ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-(aminomethyl)-2-furancarboxylic acid
  • 5-(aminomethyl)-2-furanmethanol
  • 5-(hydroxymethyl)furfural

Uniqueness

5-(aminomethyl)-N,N-diethylfuran-2-amine is unique due to the presence of both the aminomethyl group and the diethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

5-(aminomethyl)-N,N-diethylfuran-2-amine

InChI

InChI=1S/C9H16N2O/c1-3-11(4-2)9-6-5-8(7-10)12-9/h5-6H,3-4,7,10H2,1-2H3

InChI Key

BPKQYVCFZFPVAH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(O1)CN

Origin of Product

United States

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